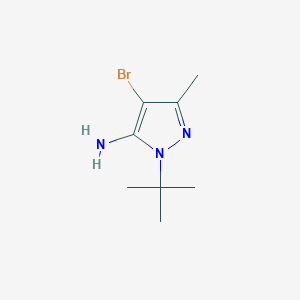

4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine

Description

4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine is a pyrazole derivative characterized by a bromine atom at position 4, a tert-butyl group at position 2, and a methyl group at position 4. This compound belongs to a class of heterocyclic amines with diverse pharmaceutical and agrochemical applications due to its structural versatility. Pyrazole derivatives are often explored for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Propriétés

IUPAC Name |

4-bromo-2-tert-butyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrN3/c1-5-6(9)7(10)12(11-5)8(2,3)4/h10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEVZBZPEFPREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)N)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251118-58-7 | |

| Record name | 4-bromo-1-tert-butyl-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at position 4 can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions to achieve the desired oxidation state.

Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed to reduce the compound to its corresponding amine derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions produce different pyrazole derivatives with altered oxidation states.

Applications De Recherche Scientifique

Antitubercular Activity

Research indicates that derivatives of pyrazole compounds exhibit potent antitubercular properties. For instance, a study highlighted the efficacy of certain pyrazolylpyrimidinones against Mycobacterium tuberculosis, demonstrating that modifications at the pyrazole ring can lead to enhanced activity against this pathogen. The structure–activity relationship (SAR) studies revealed that specific substitutions could significantly improve the minimum inhibitory concentration (MIC) values .

Table 1: Antitubercular Activity of Pyrazole Derivatives

| Compound Name | MIC (µM) | Selectivity Index |

|---|---|---|

| 4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine | < 2 | High |

| 2-(5-amino-3-methyl-pyrazol-1-yl)-6-phenylpyrimidinone | < 1 | Moderate |

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of pyrazole compounds. Studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of specific signaling pathways associated with inflammation, such as NF-kB activation .

Agricultural Applications

Pyrazole derivatives, including this compound, have been explored for their herbicidal properties. Research indicates that modifications to the pyrazole ring can enhance herbicidal activity against various plant species, providing a basis for developing new agrochemicals .

Table 2: Herbicidal Activity of Pyrazole Derivatives

| Compound Name | Target Species | Activity Level |

|---|---|---|

| This compound | Echinochloa crus-galli | High |

| 1-Methyl-pyrazole derivatives | Zea mays | Moderate |

Material Science Applications

In material science, pyrazole compounds are utilized in synthesizing advanced materials due to their ability to form stable complexes with metals. This property is exploited in developing catalysts and sensors. The incorporation of this compound into polymer matrices has shown promise in enhancing thermal stability and mechanical properties .

Case Study: Synthesis of Polymer Composites

A recent study demonstrated that embedding pyrazole derivatives into polymer networks improved their thermal degradation temperatures significantly. The resulting composites exhibited enhanced mechanical properties suitable for industrial applications.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use. Detailed studies are conducted to elucidate the binding interactions and the resulting biological effects.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular properties of 4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine and analogous compounds:

Substituent Effects on Properties

- Steric Effects : The tert-butyl group in the target compound and its phenyl-substituted analog (C₁₄H₁₈BrN₃) introduces significant steric hindrance, which may reduce enzymatic degradation and improve pharmacokinetic profiles compared to simpler analogs like C₄H₆BrN₃ .

- Electronic Effects: Bromine at position 4 acts as an electron-withdrawing group, stabilizing the pyrazole ring.

- Solubility and Lipophilicity : Cyclopropyl (C₁₀H₉Br₂N₃) and phenyl groups enhance lipophilicity, reducing aqueous solubility. The tert-butyl group balances lipophilicity and steric protection, making it more drug-like than highly halogenated derivatives .

Computational and Experimental Studies

- The compound 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine was analyzed using Density Functional Theory (DFT), revealing strong hyperconjugative interactions and nonlinear optical properties. This highlights the importance of bromine and tert-butyl groups in modulating electronic behavior .

Activité Biologique

4-Bromo-2-tert-butyl-5-methylpyrazol-3-amine is a compound of interest due to its potential applications in medicinal chemistry and its biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-bromo-3,5-dimethylpyrazole and tert-butylamine. The reaction is usually facilitated by a base such as sodium hydride or potassium carbonate, followed by heating to ensure complete conversion of reactants into the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The exact mechanisms depend on the application context, particularly in medicinal chemistry where it may modulate various biological pathways.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer), NCI-H460 (lung cancer), and others. The growth inhibition concentrations (IC50) for these compounds can vary, with some derivatives exhibiting IC50 values as low as 0.30 nM against human umbilical vein endothelial cells, indicating potent anti-proliferative effects .

Comparative Biological Activity

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 4-Bromo-3,5-dimethylpyrazole | Not specified | Cytotoxicity |

| 2-tert-Butyl-5-methylpyrazole | Not specified | Cytotoxicity |

| 5-Methylpyrazole | Not specified | Less versatile |

| This compound | <0.30 | Anticancer activity |

This table illustrates that while there are other pyrazole derivatives with notable activities, the specific substitution pattern of this compound contributes to its unique reactivity and potential therapeutic applications .

Case Studies and Research Findings

- Anticancer Studies : A study evaluated several pyrazole derivatives for their cytotoxic effects against different cancer cell lines. The most potent compounds showed IC50 values ranging from 0.30 nM to over 40 µM depending on the cell line tested .

- Metabolic Pathways : Investigations into the metabolic pathways of related compounds indicate that oxidative deamination plays a crucial role in their metabolism, which could influence their biological activity and toxicity profiles .

- Lead Optimization : In drug discovery efforts, optimizing lead compounds like this compound focuses on enhancing potency while improving pharmacokinetic properties such as clearance rates and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.